molecular formula C13H18N2O B13758306 5-Methoxy-3-(2-methylaminopropyl)indole CAS No. 4822-13-3

5-Methoxy-3-(2-methylaminopropyl)indole

Cat. No.: B13758306
CAS No.: 4822-13-3
M. Wt: 218.29 g/mol
InChI Key: IYEMYZOLBLHKFE-UHFFFAOYSA-N
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Description

5-Methoxy-3-(2-methylaminopropyl)indole is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is known for its unique structure, which includes a methoxy group at the 5-position and a methylaminopropyl group at the 3-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3-(2-methylaminopropyl)indole typically involves several steps:

    Starting Material: The synthesis often begins with commercially available indole derivatives.

    Methoxylation: Introduction of the methoxy group at the 5-position can be achieved through electrophilic substitution reactions using methanol and a suitable catalyst.

    Alkylation: The 3-position of the indole ring is then alkylated with 2-methylaminopropyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Purification: The final product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-(2-methylaminopropyl)indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or substituted indole derivatives.

Scientific Research Applications

5-Methoxy-3-(2-methylaminopropyl)indole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential effects on biological systems, including its interaction with various receptors and enzymes.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-3-(2-methylaminopropyl)indole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to receptors such as serotonin receptors, influencing neurotransmission and cellular signaling.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-2-methylindole: Similar structure but lacks the 2-methylaminopropyl group.

    5-Methoxyindole-3-acetic acid: Contains a carboxylic acid group instead of the 2-methylaminopropyl group.

    5-Methoxytryptamine: Contains a tryptamine backbone with a methoxy group at the 5-position.

Uniqueness

5-Methoxy-3-(2-methylaminopropyl)indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and methylaminopropyl groups allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

4822-13-3

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

1-(5-methoxy-1H-indol-3-yl)-N-methylpropan-2-amine

InChI

InChI=1S/C13H18N2O/c1-9(14-2)6-10-8-15-13-5-4-11(16-3)7-12(10)13/h4-5,7-9,14-15H,6H2,1-3H3

InChI Key

IYEMYZOLBLHKFE-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNC2=C1C=C(C=C2)OC)NC

Origin of Product

United States

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